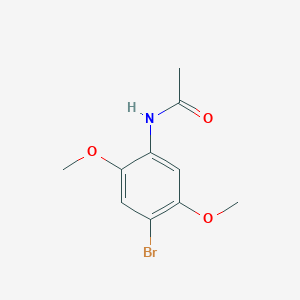

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

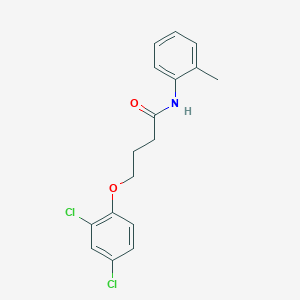

4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide (4-CNHPB) is a synthetic compound that has recently gained attention in scientific research due to its unique properties and potential applications. 4-CNHPB is a derivative of benzenesulfonamide and contains a chlorine atom attached to the nitrogen atom in the amide group. It has a molecular weight of 199.57 g/mol and a melting point of 127-129°C. 4-CNHPB is soluble in water and organic solvents, and is stable under normal laboratory and industrial conditions.

科学的研究の応用

Anticancer Agent Development

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide: has been studied for its potential as an anticancer agent. It has shown inhibitory effects against carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . This inhibition can lead to the discovery of novel antiproliferative agents, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Antimicrobial Activity

The compound’s derivatives have been synthesized and evaluated for their antimicrobial properties. By targeting specific enzymes in microbial organisms, these derivatives can serve as a basis for developing new antimicrobial drugs .

Apoptosis Induction

One of the derivatives of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide has been able to induce apoptosis in cancer cell lines. This is a critical pathway for cancer treatment as it leads to programmed cell death, preventing the proliferation of cancer cells .

Enzyme Inhibition Selectivity

Research has demonstrated that certain derivatives of this compound exhibit remarkable selectivity for CA IX over CA II. This specificity is crucial for minimizing side effects and enhancing the therapeutic index of potential drugs .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and its derivatives has been extensively studied to understand its interaction with biological targets. This information is vital for rational drug design and optimization .

Pharmacognosy

The compound’s role in pharmacognosy, the study of medicinal drugs derived from plants or other natural sources, is being explored. It could lead to the discovery of natural derivatives with similar or enhanced biological activities .

特性

IUPAC Name |

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXXRCMSJPLNDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)

![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)

![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)

![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)